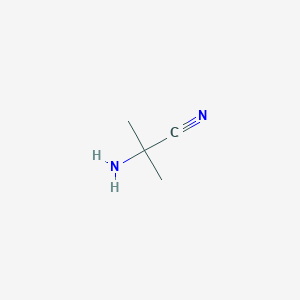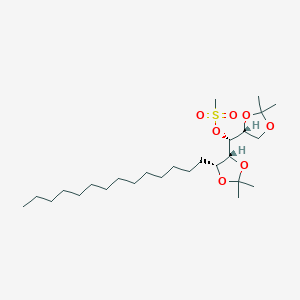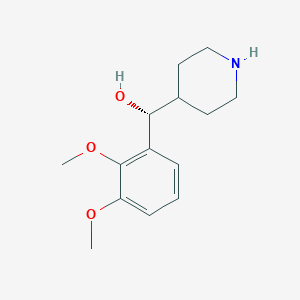
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol
概述
描述
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol, also known as FGIN-1-27, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been shown to have various biochemical and physiological effects.
作用机制
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol acts as a selective dopamine D3 receptor antagonist and a partial agonist at the dopamine D2 receptor. It also has affinity for the serotonin 5-HT1A receptor and the alpha-2 adrenergic receptor. The exact mechanism of action of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol is not fully understood, but it is believed to modulate the activity of the dopaminergic system in the brain.
生化和生理效应
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its antipsychotic and antidepressant effects. (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol has also been shown to decrease alcohol consumption in rodents and may be useful in the treatment of alcoholism. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol has several advantages for laboratory experiments. It is a selective dopamine D3 receptor antagonist and a partial agonist at the dopamine D2 receptor, which allows for more specific targeting of the dopaminergic system. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol in laboratory experiments. It has limited solubility in water, which can make it difficult to administer. In addition, its effects may vary depending on the species and strain of animal used in the study.
未来方向
There are several future directions for the study of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol. One area of interest is its potential use in the treatment of drug addiction and alcoholism. Further studies are needed to determine the optimal dose and treatment regimen for these conditions. (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol may also be useful in the treatment of neurodegenerative diseases, but more research is needed to determine its efficacy and safety in human trials. In addition, further studies are needed to understand the exact mechanism of action of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol and its effects on the dopaminergic system.
科学研究应用
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol has been extensively studied for its potential applications in scientific research. It has been shown to have various pharmacological effects, including antipsychotic, antidepressant, anxiolytic, and analgesic properties. (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol has also been studied for its potential use in the treatment of drug addiction and alcoholism. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(R)-(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-5,10,13,15-16H,6-9H2,1-2H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRHDSQWBVFQMC-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H](C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431982 | |
| Record name | (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol | |
CAS RN |
243640-19-9 | |
| Record name | (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

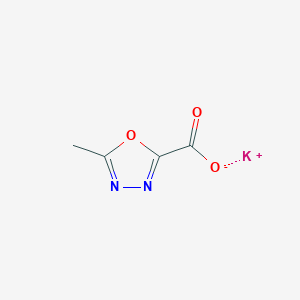
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
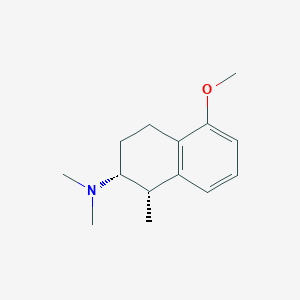
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
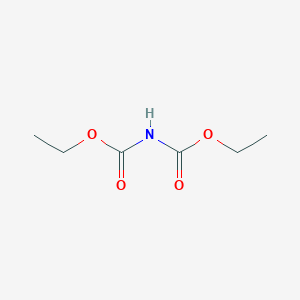


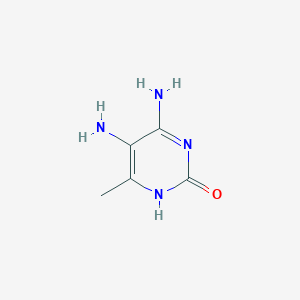
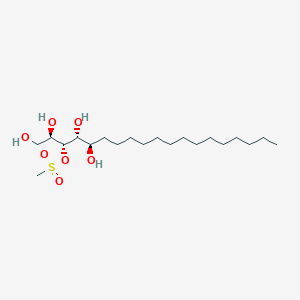

![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)
